

inter-laboratory reproducibility desethylamiodarone measurements

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Compound Focus: Desethylamiodarone hydrochloride

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Analytical Methods for Desethylamiodarone Measurement

The measurement of desethylamiodarone (DEA) is almost always performed simultaneously with its parent drug, amiodarone (AMI). The following table summarizes the core analytical techniques found in the literature.

| Method | Key Feature | Reported Quantitative Performance (in cited studies) | Specificity & Sample Clean-up |
|--------|-------------|--|-------------------------------|
|--------|-------------|--|-------------------------------|

| **HPLC-UV** [1] | Traditional method using ultraviolet detection. | **Linearity:** Up to 20.0 mg/L [1]. **Precision (CV):** Intra-assay 2.9-5.0%; Inter-assay 6.1-9.6% [1]. | Solid-phase extraction (SPE); no noted interference from other compounds in patient samples [1]. | | **HPLC-ESI-MS/MS (Ion Trap)** [2] | Uses tandem mass spectrometry for detection. | **Recovery:** ~90% for both AMI and DEA [2]. | Simple mixed-mode SPE provides high efficiency sample clean-up [2]. | | **Stable Isotope Dilution LC-MS/MS** [3] | Uses deuterated internal standards for high precision. | **Linearity:** Up to 5.0 mg/L [3]. **Precision (CV):** <8.3% for DEA [3]. **Lower Limit of Quantification:** 0.03 mg/L [3]. | Solid-phase extraction; minimizes ion suppression effects, offering high specificity [3]. |

To better understand how these methods are applied in a real-world context, a 2021 clinical study provides insight. This study, which used therapeutic drug monitoring (TDM) to optimize treatment, reported a **median DEA serum concentration of 0.70 mg/L**, with a range of **0.19 to 2.63 mg/L** in patients. This falls within the typical therapeutic range for DEA, which is generally considered to be **0.5 to 2.5 mg/L** [4].

Detailed Experimental Protocols

Here is a deeper look into the methodologies of two key techniques.

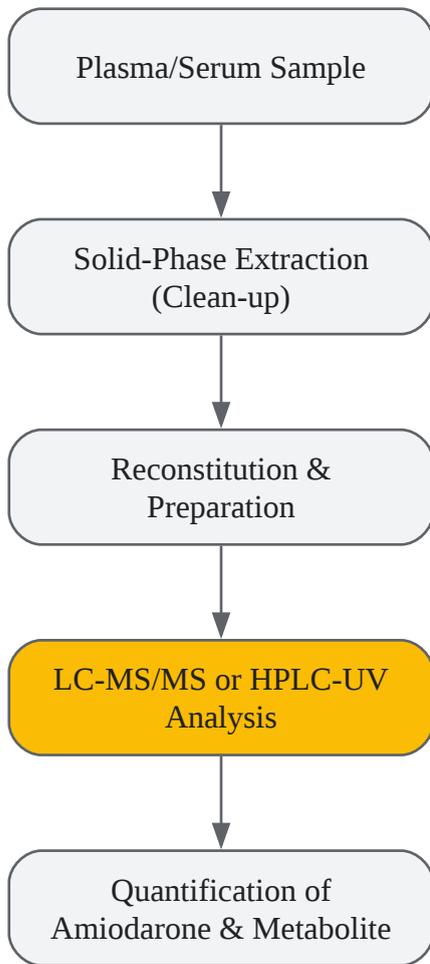
1. HPLC-UV with Solid-Phase Extraction [1] This method represents a robust, widely applicable approach.

- **Sample Preparation:** Serum proteins are precipitated with an acidic solution. The analytes (AMI and DEA) are then extracted using a **C2 reversed-phase clean-up column**.
- **Chromatography:** Separation is achieved on a **high-carbon C18 reversed-phase column**.
- **Detection:** Quantification is performed using **spectrophotometric (UV) detection**.
- **Interference Check:** The method was validated against interference from lipemia, hemoglobin, and bilirubin. Testing on over 550 patient samples confirmed no interfering compounds [1].

2. Stable Isotope Dilution LC-MS/MS [3] This technique represents a more modern, high-specificity standard.

- **Sample Preparation:** A **solid-phase extraction** is performed, followed by evaporation of the sample and reconstitution in the mobile phase.
- **Internal Standard:** The method uses **deuterated internal standards** (Amiodarone-D4 and Desethylamiodarone-D4), which correct for variability during sample processing and analysis.
- **Chromatography and Detection:** Analysis is done via **liquid chromatography–tandem mass spectrometry**. The specific mass transitions monitored are **m/z 618.0 → 547.0 for DEA** and **m/z 622.0 → 546.9 for the internal standard DEA-D4** [3].

The general workflow for sample preparation and analysis, common to these advanced methods, can be visualized as follows:



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Key Insights for Professionals

Based on the available data, here are some critical points to consider:

- **No Direct Comparison Exists:** The search results do not contain a published "inter-laboratory reproducibility" study (e.g., a ring trial) that directly compares different commercial labs. The performance data shown above is from individual method development and validation studies.
- **Technique Evolution:** There is a clear methodological evolution from **HPLC-UV** to **LC-MS/MS**. The use of **stable isotope-labeled internal standards** in LC-MS/MS is considered a gold standard for achieving high precision and accuracy, as it accounts for sample matrix effects [3].
- **Clinical Utility:** Therapeutic Drug Monitoring (TDM) of both amiodarone and desethylamiodarone is used in personalized pharmacotherapy. However, the 2021 study concludes that while TDM is helpful, **serum concentration alone cannot replace the assessment of clinical response** [4].

- **Metabolite Activity:** It is crucial to note that desethylamiodarone is not an inactive metabolite. It is pharmacologically active, contributes to the drug's overall effect, and has been shown to inhibit the binding of thyroid hormone to its receptor, which is relevant to amiodarone's thyroid-related side effects [5] [6].

To obtain data that directly compares inter-laboratory reproducibility, you may need to consult proficiency testing program reports (e.g., from CAP or RfB) or initiate a ring trial with collaborating laboratories.

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